3-Benzoylpicolinic acid
CAS No.: 64362-32-9
Cat. No.: VC21341286
Molecular Formula: C13H9NO3
Molecular Weight: 227.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64362-32-9 |
|---|---|
| Molecular Formula | C13H9NO3 |
| Molecular Weight | 227.21 g/mol |
| IUPAC Name | 3-benzoylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17/h1-8H,(H,16,17) |
| Standard InChI Key | YERHKEWRHQIXFY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O |
Introduction
Chemical Properties and Structure
3-Benzoylpicolinic acid is characterized by its pyridine-based structure with a carboxylic acid group at the 2-position and a benzoyl group at the 3-position. The compound exhibits specific physicochemical properties that make it valuable in various chemical applications.
Physicochemical Properties
The key physicochemical properties of 3-Benzoylpicolinic acid are presented in Table 1:
| Property | Value |
|---|---|
| CAS Number | 64362-32-9 |
| IUPAC Name | 3-benzoylpyridine-2-carboxylic acid |
| Molecular Formula | C₁₃H₉NO₃ |
| Molecular Weight | 227.21 g/mol |
| Melting Point | 151-155°C (literature) |
| Boiling Point | 467.1°C at 760 mmHg |
| Density | 1.311 g/cm³ |
| LogP | 2.01080 |
| Appearance | Solid |
Synthesis Methods
Several methods have been developed for the synthesis of 3-Benzoylpicolinic acid, with the Friedel-Crafts acylation being one of the most commonly reported approaches.
Friedel-Crafts Acylation
One of the primary methods for synthesizing 3-Benzoylpicolinic acid involves the reaction of picolinic acid anhydride with dry benzene under Friedel-Crafts conditions using aluminum chloride (AlCl₃) as a catalyst. This reaction results in the acylation of the benzene ring by the picolinic acid derivative .
The reaction can be represented as follows:
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Picolinic acid anhydride reacts with AlCl₃ to form an activated complex
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The activated complex undergoes electrophilic attack on benzene
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The intermediate formed undergoes hydrolysis to yield 3-Benzoylpicolinic acid
This synthetic route has been employed in various studies focusing on the preparation of heterocyclic compounds derived from 3-Benzoylpicolinic acid .
Other Synthetic Approaches
While the literature on alternative synthetic methods for 3-Benzoylpicolinic acid is limited, it's reasonable to infer that other approaches common to the synthesis of aroyl carboxylic acids could be applicable. These might include:
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Oxidation of appropriate 3-benzylpicolinic acid derivatives
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Directed metallation followed by benzoylation of picolinic acid derivatives
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Cross-coupling reactions of halogenated picolinic acid derivatives with appropriate benzoyl precursors
Chemical Reactions and Reactivity
3-Benzoylpicolinic acid demonstrates diverse reactivity patterns, particularly in decarboxylation reactions and cyclization processes, which are significant for its application in organic synthesis.
Decarboxylation Studies
Studies on the decarboxylation of 3-substituted picolinic acids, including 3-Benzoylpicolinic acid, have revealed interesting kinetic and mechanistic insights. In a comparative study of various 3-substituted picolinic acids, it was observed that electron-withdrawing substituents at the 3-position, including the benzoyl group, significantly accelerate the rate of decarboxylation compared to unsubstituted picolinic acid .
The decarboxylation rate constants for various 3-substituted picolinic acids at 150°C are compared in Table 2:
| Substituent | kₕₐ (s⁻¹) | Relative Rate |
|---|---|---|
| None (Picolinic acid) | 1.24 × 10⁻⁵ | 1.0 |
| 3-Methyl | 4.04 × 10⁻⁵ | 3.3 |
| 3-Benzoyl | 4.5 × 10⁻⁴ | 36.3 |
| 3-Bromo | 8.6 × 10⁻⁴ (at 95°C) | - |
Source: Data adapted from reference
The significantly higher decarboxylation rate for 3-Benzoylpicolinic acid compared to picolinic acid indicates the substantial electronic effect of the benzoyl group on the stability of the carboxyl group. This accelerated decarboxylation is attributed to the electron-withdrawing nature of the benzoyl substituent, which decreases the electron density at the reaction center .
Cyclization Reactions
One of the most significant reactions of 3-Benzoylpicolinic acid is its cyclization with hydrazine hydrate to form 5-phenylpyrido-[3,2-d]pyridazin-8(7H)-one. This reaction proceeds through the initial formation of a hydrazide intermediate, followed by intramolecular cyclization to form the pyridazinone ring system .
The reaction with hydrazine hydrate is typically conducted in n-butanol under reflux conditions for several hours. The resulting pyridazinone derivative can undergo further reactions, such as O-alkylation with ethyl chloroacetate to form ethyl 2-(5-phenylpyrido[2,3-d]pyridazin-8-yloxy)acetate .
These cyclization reactions are particularly valuable in medicinal chemistry for the synthesis of heterocyclic compounds with potential biological activities.
Applications in Research
3-Benzoylpicolinic acid has found applications in various research areas, particularly in coordination chemistry and biological studies.
Metal Complexes
3-Benzoylpicolinic acid serves as an effective ligand in the synthesis of metal complexes, particularly with ruthenium. The compound can coordinate to metal centers through its nitrogen atom and oxygen atoms, forming stable complexes with interesting properties.
One extensively studied complex is [Ru(bpy)₂(bzpic)₂]²⁺, where bpy represents 2,2'-bipyridine and bzpic represents 3-Benzoylpicolinic acid. This complex has been characterized using various spectroscopic techniques and studied for its biological activities .
Anticancer Studies
The ruthenium complex [Ru(bpy)₂(bzpic)₂]²⁺ containing 3-Benzoylpicolinic acid as a ligand has demonstrated significant anticancer activity against SK-MEL-28 melanoma cell lines. In vitro studies have shown promising results regarding the complex's antiproliferative effects .
The IC₅₀ values of the complex against different cell lines are presented in Table 3:
| Cell Line | IC₅₀ Value (μg/mL) |
|---|---|
| SK-MEL-28 (melanoma) | 39.109 |
| Normal L6 cell line | 55.315 |
Source: Data from reference
These findings indicate that the [Ru(bpy)₂(bzpic)₂]²⁺ complex exhibits good in vitro antiproliferative effects against SK-MEL-28 melanoma cells with relatively lower cytotoxicity against normal cells. The higher IC₅₀ value for normal L6 cells suggests a degree of selectivity toward cancer cells, which is a desirable property for potential anticancer agents .
DNA Binding Studies
Research has also investigated the DNA binding properties of the [Ru(bpy)₂(bzpic)₂]²⁺ complex, specifically its interaction with E. coli genomic DNA. UV-Visible spectral techniques have been employed to study the binding characteristics of this complex with DNA .
The binding constant (Kₑ) values for different transitions are:
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Ligand Centered (LC) transition: 1.206 × 10⁴ M⁻¹
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Metal to Ligand Charge Transfer (MLCT) transition: 6.049 × 10⁴ M⁻¹
These values indicate that the complex binds more effectively with DNA in the MLCT region compared to the LC region. The binding mechanism is primarily attributed to π-π stacking interactions between the aromatic ligands (including 3-Benzoylpicolinic acid) in the complex and the DNA base pairs .
| Category | Classification/Statements |
|---|---|
| Hazard Symbols | GHS07, Xi (Irritant) |
| Signal Word | Warning |
| Hazard Statements | H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
| Risk Codes | R36/37/38 - Irritating to eyes, respiratory system, and skin |
| Safety Statements | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice S36 - Wear suitable protective clothing |
| WGK Germany | 3 (severe hazard to waters) |
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